molecular formula C21H30N2O2 B5484164 1-cyclohexyl-N-(4-isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxamide

1-cyclohexyl-N-(4-isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxamide

Katalognummer B5484164
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: AVSTUINDWWACCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-N-(4-isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Synthesis Method: CPP-115 can be synthesized through a multi-step process involving the reaction of cyclohexanone with 4-isopropylbenzylamine to form 1-cyclohexyl-4-(4-isopropylphenyl) piperazine. This intermediate is then reacted with ethyl chloroformate to form 1-cyclohexyl-4-(4-isopropylphenyl) piperazine-2,5-dione. The final step involves the reaction of this compound with pyrrolidinecarboxylic acid to form CPP-115. Scientific Research Application: CPP-115 has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Studies have shown that CPP-115 can effectively increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission and reduced neuronal excitability. This makes CPP-115 a promising candidate for the treatment of epilepsy, which is characterized by excessive neuronal activity. In addition, CPP-115 has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment option for anxiety and depression. Mechanism of Action: CPP-115 exerts its pharmacological effects by inhibiting GABA-AT, which is responsible for the breakdown of GABA. Inhibition of GABA-AT leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission. This leads to reduced neuronal excitability and increased inhibition of neurotransmitter release, resulting in the therapeutic effects of CPP-115. Biochemical and Physiological Effects: CPP-115 has been shown to increase GABA levels in various regions of the brain, including the hippocampus, thalamus, and cortex. This leads to enhanced GABAergic neurotransmission, resulting in reduced neuronal excitability and increased inhibition of neurotransmitter release. In addition, CPP-115 has been shown to increase the expression of GABA receptors, further enhancing GABAergic neurotransmission. Advantages and Limitations for Lab Experiments: CPP-115 has several advantages for use in lab experiments, including its high potency and selectivity for GABA-AT inhibition. In addition, CPP-115 has a long half-life, making it suitable for in vivo studies. However, CPP-115 also has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental conditions. Future Directions: There are several potential future directions for research on CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising treatment option for substance abuse disorders. In addition, further research is needed to better understand the pharmacokinetics and pharmacodynamics of CPP-115, as well as its potential side effects and toxicity. Finally, there is a need for studies to investigate the potential therapeutic applications of CPP-115 in other neurological and psychiatric disorders, including schizophrenia and bipolar disorder.

Eigenschaften

IUPAC Name

1-cyclohexyl-5-oxo-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-15(2)17-10-8-16(9-11-17)13-22-21(25)18-12-20(24)23(14-18)19-6-4-3-5-7-19/h8-11,15,18-19H,3-7,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSTUINDWWACCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.